molecular formula C19H29NO3 B5576418 4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol

4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol

Cat. No.: B5576418
M. Wt: 319.4 g/mol
InChI Key: SMBDYHXFPIOXQV-UHFFFAOYSA-N
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Description

4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.21474379 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Characterization and Biological Matrices

A study conducted by De Paoli et al. (2013) focused on the analytical characterization of psychoactive arylcyclohexylamines, closely related to the chemical structure of interest. The research involved the use of various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to identify and characterize these compounds. The study developed a robust method for qualitative and quantitative analysis in biological matrices like blood, urine, and vitreous humor, emphasizing the importance of these methods in forensic and toxicological investigations De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013). Journal of analytical toxicology.

Neuroprotective Agents

Chenard et al. (1995) identified compounds, structurally related to the one , that act as potent and selective N-methyl-D-aspartate (NMDA) antagonists. Through structural activity relationship studies, they discovered compounds that protect cultured hippocampal neurons from glutamate toxicity, showing promise as neuroprotective agents. This research highlights the potential therapeutic applications of such compounds in neurodegenerative diseases Chenard, B., Bordner, J., Butler, T., Chambers, L., Collins, M., De Costa, D. L., ... & Mena, E. (1995). Journal of medicinal chemistry.

Synthesis and Material Science

Research by Golub and Becker (2015) explored the anodic methoxylation of piperidine derivatives, which is relevant to the chemical structure of interest. Their work sheds light on the synthesis and functionalization of piperidine derivatives, contributing to the development of novel organic compounds with potential applications in material science and organic electronics Golub, T., & Becker, J. (2015). Electrochimica Acta.

Luminescence Properties

Moriguchi et al. (2017) investigated the luminescence properties of cone-like octadentate europium (III) complexes, incorporating structural elements similar to the compound . Their study contributes to the understanding of luminescent materials, which are crucial for applications in optical devices, sensors, and bioimaging Moriguchi, T., Hirosaki, S., Jalli, V., Tsuge, A., & Yoza, K. (2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being used as a drug, the mechanism of action would involve interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

The future research directions for this compound could involve exploring its potential applications in fields like medicine or materials science, as well as optimizing its synthesis process .

Properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-[3-(methoxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-19(2,22)10-9-15-6-4-8-17(12-15)18(21)20-11-5-7-16(13-20)14-23-3/h4,6,8,12,16,22H,5,7,9-11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBDYHXFPIOXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC(C2)COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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